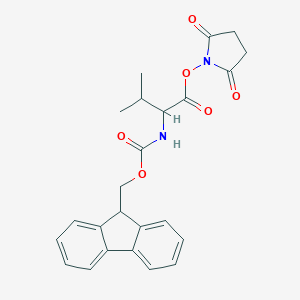

Fmoc-val-osu

描述

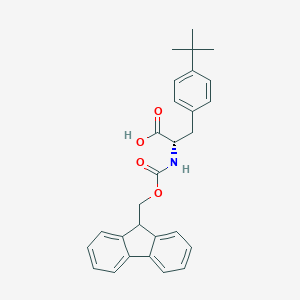

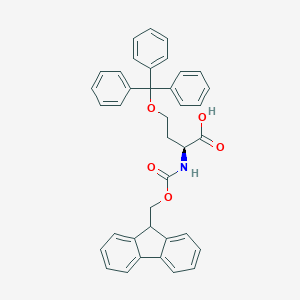

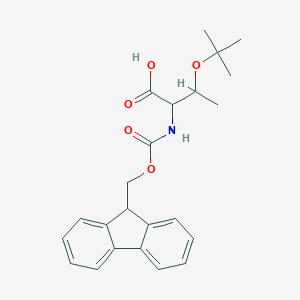

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester: , commonly known as Fmoc-val-osu, is a derivative of valine. It is widely used in peptide synthesis, particularly in solid-phase peptide synthesis techniques. The compound is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and used to protect the amine group of amino acids during synthesis .

科学研究应用

肽合成

Fmoc-val-osu 广泛应用于肽合成领域 . 它是一种缬氨酸衍生物 是一种高效的试剂,可选择性地制备羟基氨基酸的 N-(9-芴甲氧羰基) 衍生物 . 在肽合成中使用 this compound 可以生产大量肽,这对各种生物学研究至关重要 .

Fmoc-β-丙氨酸的形成

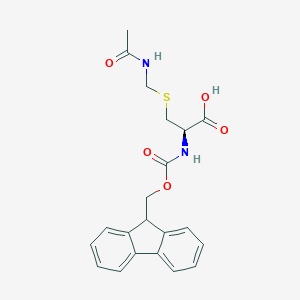

在 H-alpha-Me-Val-OH 的 Fmoc 保护过程中,发现并分离出一种未知的副产物。 使用各种分析方法进行表征,最终明确地证明了在反应过程中形成了 Fmoc-beta-Ala-OH . 通过机理分析,证实了试剂 Fmoc-OSu 是 Fmoc-beta-Ala-OH 的来源,其反应机理涉及多个去质子化和消除步骤,以及洛森重排作为关键步骤 .

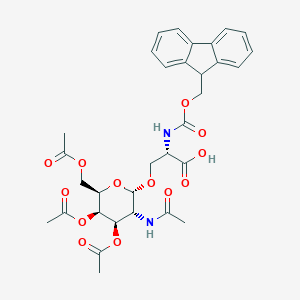

糖肽的合成

This compound 已被用于糖肽的合成 . 糖肽是指肽中含有共价连接到氨基酸残基侧链的碳水化合物部分(糖类)。 这些化合物在生物学和治疗应用中具有重要意义。

固相肽合成(SPPS)

This compound 用于固相肽合成(SPPS),这是一种用于生产大量肽的方法 . 当需要非天然修饰或引入位点特异性标签时,这种方法特别有用 .

二肽的生产

作用机制

Target of Action

The primary target of Fmoc-val-osu is the amine group of amino acids . The compound is used as a protecting group for amines in organic synthesis .

Mode of Action

This compound operates by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Biochemical Pathways

The this compound compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Pharmacokinetics

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Result of Action

The result of the action of this compound is the formation of peptides . The compound allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF . Additionally, the use of strictly controlled piperidine can be avoided by using a cocktail of 5% piperazine, 1% DBU, and 1% formic acid in DMF .

生化分析

Biochemical Properties

Fmoc-val-osu plays a significant role in biochemical reactions, particularly in the field of peptide synthesis . The Fmoc group serves as a protecting group for amines, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . This compound interacts with various enzymes, proteins, and other biomolecules during these processes .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of peptide synthesis and proteomics studies . It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, and changes in gene expression during peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal . This process influences the stability and degradation of the compound, and can have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors during these processes, and can influence metabolic flux or metabolite levels. Detailed information on the specific metabolic pathways involving this compound is currently limited.

准备方法

Synthetic Routes and Reaction Conditions:

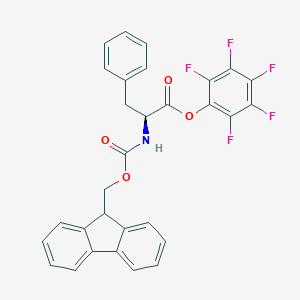

Fmoc-Val-OSu Synthesis: The synthesis of this compound typically involves the reaction of N-alpha-(9-fluorenylmethyloxycarbonyl)-L-valine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.

化学反应分析

**Types of Reactions:

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJMNCROLRPFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609224 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130878-68-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

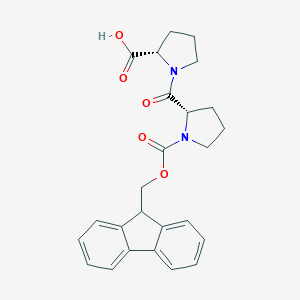

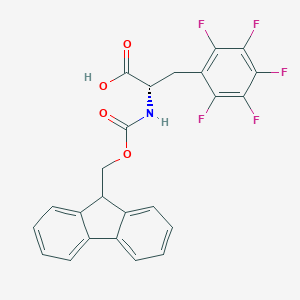

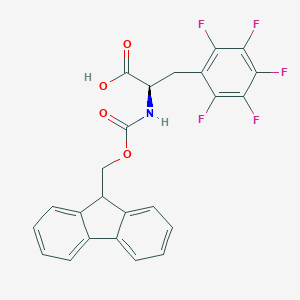

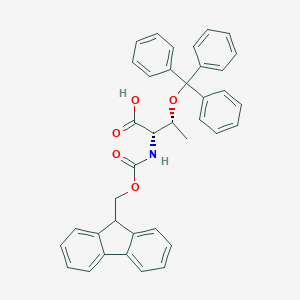

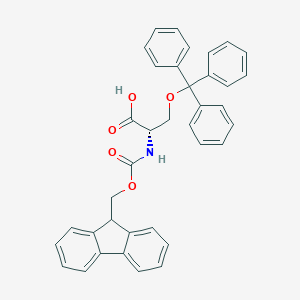

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。